molecular formula C15H20O2 B8265018 Benzyl oct-7-enoate

Benzyl oct-7-enoate

Cat. No.: B8265018
M. Wt: 232.32 g/mol
InChI Key: CLKUDZPVWSIOEY-UHFFFAOYSA-N
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Description

Benzyl oct-7-enoate is an unsaturated ester derived from benzyl alcohol and oct-7-enoic acid. Structurally, it consists of a benzyl group (C₆H₅CH₂–) esterified with an eight-carbon aliphatic chain featuring a double bond at the seventh position.

Properties

IUPAC Name

benzyl oct-7-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-2-3-4-5-9-12-15(16)17-13-14-10-7-6-8-11-14/h2,6-8,10-11H,1,3-5,9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKUDZPVWSIOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl oct-7-enoate can be synthesized through acyclic diene metathesis (ADMET) polymerization. This method involves the use of symmetrical α,ω-diene monomers, which react in a step-growth fashion to create the desired compound. The reaction typically requires the use of high vacuum or inert gas purge to remove the volatile ethylene byproduct and drive the reaction forward .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using commercially available solvents such as propylene carbonate, diethyl phthalate, and dioctyl phthalate. These solvents help increase the molecular weights of the synthesized polyethylene and reduce polymerization times .

Chemical Reactions Analysis

Types of Reactions: Benzyl oct-7-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like hydroxide ions or amines.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl oct-7-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl oct-7-enoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the formation of stable intermediates during chemical reactions, which can then interact with various biological molecules. The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s unique structure allows it to interact with enzymes and receptors in a specific manner .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzyl oct-7-enoate belongs to the broader class of benzoate esters, which vary in their alkyl/alkenyl chains and substituents. Below is a detailed comparison with key analogues:

Table 1: Structural and Functional Comparison of Benzoate Esters

Compound CAS # Molecular Formula Chain Type Key Properties/Applications
Benzyl benzoate 120-51-4 C₁₄H₁₂O₂ Aromatic Oily liquid; solvent, fragrance
Methyl benzoate 93-58-3 C₈H₈O₂ Saturated aliphatic Floral odor; food flavoring
Isopropyl benzoate 939-48-0 C₁₀H₁₂O₂ Branched saturated Cosmetic emollient
cis-3-Hexenyl benzoate 25152-85-6 C₁₃H₁₆O₂ Unsaturated Green, leafy fragrance
This compound* N/A C₁₅H₁₈O₂ Unsaturated Hypothesized fruity note; potential use in perfumery

Physical and Chemical Properties

  • Benzyl benzoate : Oily liquid with faint aroma; boiling point ~323°C .
  • Methyl benzoate : Lower viscosity and boiling point (~199°C) compared to benzyl derivatives .
  • This compound: Predicted to have moderate viscosity and a higher boiling point than methyl/isopropyl analogues due to its longer unsaturated chain. The double bond at C7 may enhance reactivity in oxidation or hydrogenation reactions.

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